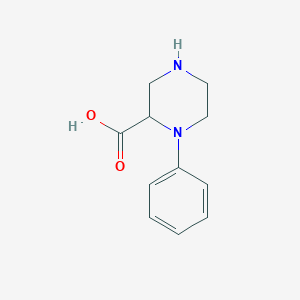![molecular formula C9H19NO3S B1453563 [1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1178653-66-1](/img/structure/B1453563.png)
[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol
Vue d'ensemble
Description
1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol (PSPM) is a synthetic organic compound that has been widely used in scientific research. It is a member of the piperidine family, which is a group of compounds that are commonly used as solvents and reagents in organic synthesis. PSPM has a wide range of applications due to its ability to form strong bonds with other compounds, as well as its low toxicity. It has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Methanol in Catalysts and Reaction Mechanisms
Methanol plays a crucial role in the development and functioning of catalysts, specifically in the synthesis of important compounds. Sulphonated resins, which are a category of catalysts, utilize methanol in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive in gasoline. Despite environmental concerns and stability issues with these resins, heteropoly acids (HPAs) have been considered as alternative catalysts. The interaction of methanol with such catalysts has been extensively studied, revealing complex dynamics and suggesting mechanisms for catalytic reactions. In these processes, methanol's interaction with the catalyst surface is vital for the reaction's progression and efficiency (Bielański et al., 2003).
Methanol as a Biomarker in Transformer Insulation
In the field of electrical engineering, methanol has been identified as a valuable biomarker for assessing the condition of solid insulation in power transformers. It was discovered during thermal aging tests of oil-immersed insulating papers and has since been used in field samples. Methanol's presence and concentration in transformer oil are related to the degradation of cellulosic insulation, making it a useful indicator for monitoring transformer health. Standardized methods for methanol determination are under development, emphasizing its significance in this application (Jalbert et al., 2019).
Methanol as a Feedstock in Chemical Production
Methanol serves as a fundamental feedstock in various chemical production processes. It is a base material for generating products like single-cell protein, biopolymers, and components for nanotechnology applications. Its conversion efficiency and the versatility make it an attractive option for producing a wide array of chemicals and materials. Research has also delved into genetically engineering methanotrophs to utilize methane, of which methanol is a key derivative, for producing new compounds like carotenoids or farnesene. The wide-ranging potential applications of methanol in this domain highlight its importance as a chemical feedstock (Strong et al., 2015).
Propriétés
IUPAC Name |
(1-propan-2-ylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVJUJMJDFAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




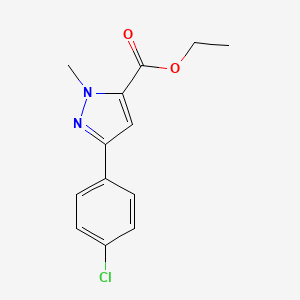


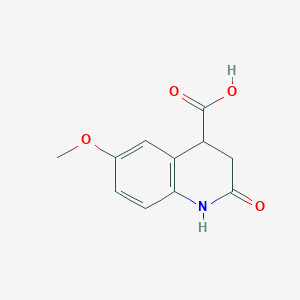
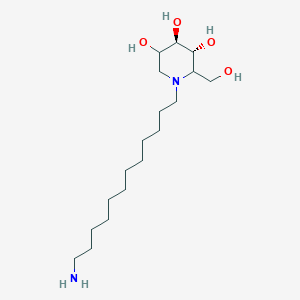
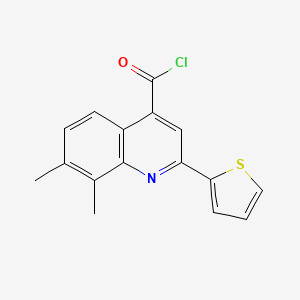
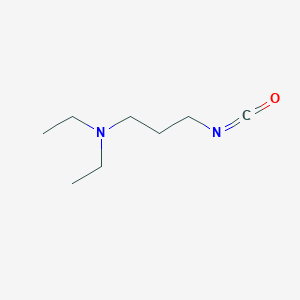
![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)
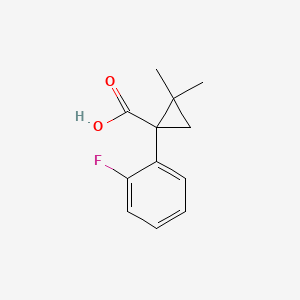
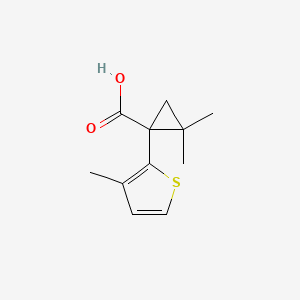
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
